Technical Documentation Center

Methyl 2-(dimethoxymethyl)-3-methylbutanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(dimethoxymethyl)-3-methylbutanoate
  • CAS: 143770-73-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl 2-(dimethoxymethyl)-3-methylbutanoate

Topic: Chemical structure and properties of Methyl 2-(dimethoxymethyl)-3-methylbutanoate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of Methyl 2-(dimethoxymethyl)-3-methylbutanoate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Advanced Building Block for Heterocyclic Synthesis and Fragrance Chemistry[1]

Executive Summary

Methyl 2-(dimethoxymethyl)-3-methylbutanoate is a specialized organic intermediate belonging to the class of


-formyl ester acetals .[1] Structurally, it represents the dimethyl acetal protected form of methyl 2-formyl-3-methylbutanoate  (CAS 20656-63-7).[1]

This compound serves as a critical "masked" aldehyde in organic synthesis. Its primary utility lies in its ability to release a reactive electrophile (the


-formyl ester) under controlled acidic conditions, enabling the regioselective construction of pyrimidines, pyridines, and other nitrogen-containing heterocycles. These heterocycles are foundational scaffolds in the development of pharmaceutical agents (e.g., antihypertensives) and agrochemicals (e.g., strobilurin fungicides).

Chemical Identity & Structural Analysis[2][3][4][5][6]

PropertyData
IUPAC Name Methyl 2-(dimethoxymethyl)-3-methylbutanoate
Common Synonyms Methyl 2-formyl-3-methylbutanoate dimethyl acetal; Methyl 2-dimethoxymethylisovalerate
Molecular Formula C

H

O

Molecular Weight 190.24 g/mol
Parent Compound Methyl 2-formyl-3-methylbutanoate (CAS 20656-63-7)
Functional Groups Ester (Methyl), Acetal (Dimethyl), Isopropyl (Steric bulk)
Structural Logic

The molecule features a chiral center at the C2 position (alpha to the ester). However, it is typically utilized as a racemic mixture in synthesis because the stereocenter is often destroyed (via aromatization or enolization) during subsequent heterocyclic ring formation.

  • Steric Bulk: The isopropyl group at C3 provides significant steric hindrance, influencing the regioselectivity of nucleophilic attacks at the adjacent carbonyls during condensation reactions.

  • Stability: The acetal group protects the sensitive aldehyde from oxidation or premature polymerization, a common issue with free

    
    -formyl esters.
    

Synthesis & Production Protocols

The synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate is a two-stage process. It begins with a crossed Claisen condensation, followed by acid-catalyzed acetalization.

Step 1: Crossed Claisen Condensation (Formylation)

Reactants: Methyl Isovalerate (Methyl 3-methylbutanoate) + Methyl Formate. Catalyst: Sodium Methoxide (NaOMe) or Sodium Hydride (NaH). Mechanism: The enolate of methyl isovalerate attacks the carbonyl of methyl formate.

Step 2: Acetalization (Protection)

Reactants: Crude


-formyl ester + Methanol (excess).
Dehydrating Agent:  Trimethyl Orthoformate (TMOF) is often added to drive equilibrium.[2]
Catalyst:  p-Toluenesulfonic acid (pTsOH) or H

SO

.
Experimental Workflow (DOT Visualization)

SynthesisPathway Start Methyl Isovalerate (C6H12O2) Intermediate Methyl 2-formyl-3-methylbutanoate (Enol Form) Start->Intermediate Claisen Condensation (- MeOH) Reagent1 Methyl Formate + NaOMe Reagent1->Intermediate Product Methyl 2-(dimethoxymethyl)- 3-methylbutanoate (Target Acetal) Intermediate->Product Acetalization (- H2O) Reagent2 MeOH / TMOF + pTsOH (Cat.) Reagent2->Product

Figure 1: Two-step synthetic pathway from commodity chemicals to the target acetal.

Protocol Validation (Self-Validating System)

To ensure the reaction has proceeded to completion:

  • GC-MS Monitoring: The starting material (Methyl Isovalerate) appears early. The intermediate aldehyde appears as a broad peak (due to keto-enol tautomerism). The target acetal appears as a sharp, late-eluting peak.

  • NMR Check:

    • Aldehyde (Intermediate): Look for the enolic proton (~11-12 ppm) or aldehyde proton (~9.8 ppm).

    • Acetal (Product): Disappearance of the aldehyde/enol signals and appearance of the acetal methine doublet (~4.5-4.8 ppm) and two distinct methoxy singlets (~3.3 ppm).

Physical & Chemical Properties[2][3][4][5][10][11][12][13][14]

While specific experimental data for this acetal is often proprietary, the following properties are derived from structure-activity relationships (SAR) of homologous


-formyl ester acetals.
PropertyValue (Estimated/Derived)
Physical State Clear, colorless liquid
Odor Fruity, green, ethereal (typical of branched esters/acetals)
Boiling Point ~85-90°C at 10 mmHg (Predicted)
Density ~0.98 - 1.02 g/mL
Solubility Soluble in alcohols, ethers, CH

Cl

; sparingly soluble in water.[3][4]
Flash Point ~75-80°C (Combustible)
Stability Stable under neutral/basic conditions. Hydrolyzes in aqueous acid.[2]

Applications in Drug Discovery & Agrochemistry

Heterocycle Construction (Pyrimidine Synthesis)

The primary value of this molecule is as a 1,3-dielectrophile equivalent . Upon acid hydrolysis (in situ), it releases the


-formyl ester, which condenses with bis-nucleophiles like amidines, ureas, or thioureas.

Mechanism:

  • Deprotection: Acid cleaves the acetal to regenerate the aldehyde.

  • Condensation: The nucleophilic nitrogen of an amidine attacks the aldehyde carbonyl (aldol-type addition).

  • Cyclization: The second nitrogen attacks the ester carbonyl.

  • Aromatization: Loss of water and alcohol yields the pyrimidine core.

This pathway is critical for synthesizing Valine-derived heterocycles , which are common motifs in:

  • Antihypertensives: Angiotensin II receptor blockers.

  • Fungicides: Strobilurin analogs where the central ring is modified.

Fragrance Industry

Like many branched esters and acetals, this compound likely possesses a complex odor profile .

  • Ester moiety: Fruity/Berry notes.

  • Acetal moiety: Green/Vegetal notes.

  • Isopropyl group: Adds diffusiveness and volume.

  • Potential Use: As a substantive top-note modifier in fruit flavors or fine fragrances.[1]

Safety & Handling Guidelines

As an industrial chemical intermediate, standard safety protocols for esters and acetals apply.

Hazard ClassDescriptionPrecaution
Flammability Combustible Liquid (Class IIIA/IIIB).[1] Vapors may travel to ignition sources.Ground all equipment. Use explosion-proof ventilation.[1]
Skin/Eye Irritation Acetal hydrolysis on moist skin releases methanol and aldehyde.Wear nitrile gloves and safety goggles.
Reactivity Moisture sensitive (slow hydrolysis). Incompatible with strong oxidizers and strong acids.Store under nitrogen atmosphere in a cool, dry place.

References

  • PubChem Compound Summary. Methyl 2-formyl-3-methylbutanoate (Parent Aldehyde).[1][3] National Center for Biotechnology Information.

  • Organic Chemistry Portal.Synthesis of

    
    -Keto Esters and Derivatives. (General methodology for formylation and acetalization).[2]
    
  • ChemicalBook.Methyl 3-methyl-2-butenoate Synthesis.

  • Beilstein Journal of Organic Chemistry.Selective hydrolysis of

    
    -oxo ketene acetals. (Mechanistic insights into acetal/ester reactivity).
    

Sources

Exploratory

Methyl 2-(dimethoxymethyl)-3-methylbutanoate CAS number and chemical identifiers

Executive Summary Methyl 2-(dimethoxymethyl)-3-methylbutanoate (CAS 143770-73-4 ) is a specialized aliphatic ester used primarily as a C3 + C1 building block in the synthesis of complex heterocycles and agrochemical acti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(dimethoxymethyl)-3-methylbutanoate (CAS 143770-73-4 ) is a specialized aliphatic ester used primarily as a C3 + C1 building block in the synthesis of complex heterocycles and agrochemical active pharmaceutical ingredients (APIs). It functions as a "masked" form of methyl 2-formyl-3-methylbutanoate, where the reactive aldehyde group is protected as a dimethyl acetal. This protection is critical for preventing polymerization and ensuring regioselectivity during condensation reactions with amidines, ureas, and hydrazines.

This guide details the chemical identity, industrial synthesis, and application workflows for this compound, designed for researchers in process chemistry and drug development.

Chemical Identifiers & Properties

PropertyDetail
CAS Number 143770-73-4
IUPAC Name Methyl 2-(dimethoxymethyl)-3-methylbutanoate
Common Synonyms Methyl 2-dimethoxymethyl-3-methylbutyrate; 2-(Dimethoxymethyl)isovaleric acid methyl ester
Molecular Formula C₉H₁₈O₄
Molecular Weight 190.24 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~85–90 °C (at reduced pressure, est.)[1][2]
Solubility Soluble in methanol, ethanol, THF, DCM; limited solubility in water.
Stability Stable under neutral/basic conditions; hydrolyzes to aldehyde in acidic media.

Synthesis & Production Architecture

The industrial synthesis of CAS 143770-73-4 typically follows a two-stage tandem sequence starting from methyl isovalerate (methyl 3-methylbutanoate). The process involves an initial Claisen-type formylation followed by an acid-catalyzed acetalization to "lock" the aldehyde.

Reaction Pathway (Mechanism)[4]
  • C-Formylation: Methyl isovalerate is deprotonated at the

    
    -position and reacts with a formyl source (Methyl Formate) to generate the sodium enolate of methyl 2-formyl-3-methylbutanoate.
    
  • Acetalization: The enolate is quenched and treated with methanol and trimethyl orthoformate (TMOF) under acidic catalysis to form the dimethyl acetal.

Visualization: Synthesis Workflow

SynthesisPath Isovalerate Methyl Isovalerate (Starting Material) Enolate Intermediate Enolate (Na Salt) Isovalerate->Enolate NaOMe, THF 0°C -> RT Formate Methyl Formate (C1 Source) Formate->Enolate CrudeAldehyde Methyl 2-formyl- 3-methylbutanoate Enolate->CrudeAldehyde H+ Quench Product Methyl 2-(dimethoxymethyl)- 3-methylbutanoate (CAS 143770-73-4) CrudeAldehyde->Product MeOH, TMOF p-TsOH (cat.) TMOF Trimethyl Orthoformate (Dehydrating Agent) TMOF->Product

Figure 1: Step-wise synthesis from methyl isovalerate involving formylation and acetal protection.

Representative Experimental Protocol

Note: This protocol is a standardized adaptation for alpha-formyl ester acetals.

Step 1: Formylation

  • Setup: Charge a reactor with dry THF (or Toluene) and Sodium Methoxide (1.1 eq). Cool to 0°C.[3]

  • Addition: Mix Methyl Isovalerate (1.0 eq) and Methyl Formate (1.2 eq). Add this mixture dropwise to the base suspension, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. The solution will thicken as the sodium enolate precipitates.

Step 2: Acetalization (In-situ)

  • Quench: Carefully acidify the mixture with glacial acetic acid or dilute H₂SO₄ to pH ~6.

  • Solvent Swap: Concentrate to remove THF/Formate; redissolve residue in Methanol.

  • Protection: Add Trimethyl Orthoformate (TMOF, 1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 1 mol%).

  • Reflux: Heat to reflux (65°C) for 3 hours. TMOF scavenges water produced during acetal formation, driving the equilibrium.[4]

  • Workup: Neutralize with NaOMe, concentrate, and purify via vacuum distillation.

Applications in Drug & Agrochemical Development

The primary utility of CAS 143770-73-4 lies in its ability to react as a 1,3-dielectrophile . Under acidic conditions, the acetal unmasks to an aldehyde, creating a reactive species that condenses with bis-nucleophiles.

Heterocycle Synthesis (Pyrimidines)

This compound is a precursor for 5-isopropyl-substituted pyrimidines .

  • Mechanism: Reaction with amidines (e.g., acetamidine, guanidine) or ureas.

  • Significance: The isopropyl group at position 5 is a common motif in herbicides (e.g., Imidazolinones like Imazamox) and kinase inhibitors.

Visualization: Pyrimidine Formation

Application Acetal Methyl 2-(dimethoxymethyl)- 3-methylbutanoate Intermediate Open Chain Intermediate Acetal->Intermediate Acid Hydrolysis (In-situ unmasking) Amidine Amidine / Urea (Bis-nucleophile) Amidine->Intermediate Cyclization Cyclization (- 2 MeOH, - H2O) Intermediate->Cyclization Pyrimidine 5-Isopropyl-4-hydroxypyrimidine Derivative Cyclization->Pyrimidine

Figure 2: Condensation workflow for converting the acetal ester into a pyrimidine scaffold.

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Flammable Liquid H227: Combustible liquid.Keep away from heat/sparks. Ground containers.
Skin Irritation H315: Causes skin irritation.Wear nitrile gloves. Wash thoroughly after handling.
Eye Irritation H319: Causes serious eye irritation.Wear safety goggles. Rinse cautiously with water if exposed.
Storage Moisture Sensitive.Store under Nitrogen/Argon. Keep cool (2–8°C recommended).

Critical Note on Stability: Acetal groups are acid-labile. Ensure all storage containers are free of acidic residues. Prolonged exposure to moisture can lead to hydrolysis, releasing methanol and the parent aldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22362634 (Related Structure: 2-Methoxy-3-methylbutanoate). Retrieved from [Link]

  • Organic Chemistry Portal. Dimethyl Acetals: Synthesis and Protection. Retrieved from [Link]

Sources

Foundational

Solubility Profile of Methyl 2-(dimethoxymethyl)-3-methylbutanoate: A Theoretical and Practical Analysis

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(dimethoxymethyl)-3-methylbutano...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(dimethoxymethyl)-3-methylbutanoate. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the principles of intermolecular forces. We delve into the theoretical solubility in aqueous and diverse organic media, underpinned by an analysis of its constituent functional groups—an ester and an acetal. To empower researchers and drug development professionals, this guide further presents detailed, self-validating experimental protocols for the quantitative determination of its solubility, ensuring the generation of reliable and reproducible data. The methodologies are designed to provide a robust foundation for applications ranging from reaction chemistry and purification to formulation science.

Introduction and Molecular Characterization

Methyl 2-(dimethoxymethyl)-3-methylbutanoate is a complex ester possessing both an acetal and a branched alkyl structure. Its molecular architecture suggests potential applications as a specialty solvent, a fragrance component, or a key intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. Understanding its solubility is a critical first step in exploring and optimizing these applications.

Molecular Structure:

  • Parent Chain: Butanoate (4-carbon ester)

  • Ester Group: Methyl ester (-COOCH₃)

  • Substituents:

    • A methyl group at the C3 position (-CH₃)

    • A dimethoxymethyl group (an acetal, -CH(OCH₃)₂) at the C2 position

  • Systematic Name: Methyl 2-(dimethoxymethyl)-3-methylbutanoate

  • Molecular Formula: C₉H₁₈O₄

The presence of four oxygen atoms introduces significant polarity and hydrogen bond accepting capabilities, while the C9 hydrocarbon skeleton imparts a nonpolar character. The interplay between these features will govern its solubility behavior.

Theoretical Solubility Analysis: The Role of Intermolecular Forces

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a macroscopic reflection of the compatibility of intermolecular forces between solute and solvent molecules.[1]

Solubility in Water

Water is a highly polar, protic solvent capable of extensive hydrogen bonding. For Methyl 2-(dimethoxymethyl)-3-methylbutanoate to dissolve in water, it must disrupt the strong hydrogen bonds between water molecules and form new, energetically favorable interactions.

  • Favorable Interactions: The four oxygen atoms in the ester and acetal groups possess lone pairs of electrons and can act as hydrogen bond acceptors for water's hydrogen atoms.[2][3][4] These dipole-dipole interactions contribute positively to solubility.[5]

  • Unfavorable Interactions: The molecule's branched alkyl backbone and multiple methyl groups form a significant nonpolar region. This hydrocarbon portion cannot participate in hydrogen bonding and will disrupt the water lattice, leading to a net unfavorable energetic cost (the hydrophobic effect).

Prediction: Due to the substantial nonpolar character of the C9 hydrocarbon framework, Methyl 2-(dimethoxymethyl)-3-methylbutanoate is predicted to have low solubility in water. While small esters can be somewhat soluble, solubility decreases rapidly as the carbon chain length increases.[3][6]

The diagram below illustrates the potential hydrogen bonding between the molecule and water.

cluster_molecule Methyl 2-(dimethoxymethyl)-3-methylbutanoate cluster_water Water Molecules mol R₁-C(=O)-O-R₂     |   CH(OCH₃)₂ H2O_1 H-O-H mol->H2O_1 H-Bond Acceptor (Carbonyl Oxygen) H2O_2 H-O-H mol->H2O_2 H-Bond Acceptor (Acetal Oxygens) G start Start: Prepare Solvents and Solute step1 Add excess solute to a known volume of solvent in a sealed vial start->step1 step2 Equilibrate at constant temperature (e.g., 25°C) with agitation (e.g., orbital shaker) for 24-48h step1->step2 step3 Cease agitation and allow undissolved solid to settle step2->step3 step4 Separate Phases: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 min) step3->step4 step5 Carefully collect an aliquot of the clear supernatant step4->step5 step6 Filter the aliquot through a 0.22 µm syringe filter (test for compound adsorption first) step5->step6 step7 Prepare a dilution series of the filtered supernatant step6->step7 step8 Quantify concentration using a validated analytical method (e.g., GC-FID) step7->step8 end End: Calculate Solubility (mg/mL or mol/L) step8->end

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of Methyl 2-(dimethoxymethyl)-3-methylbutanoate at a specified temperature (e.g., 25 °C).

Materials:

  • Methyl 2-(dimethoxymethyl)-3-methylbutanoate (solute)

  • Selected solvents (HPLC grade or higher)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm chemical-resistant syringe filters (e.g., PTFE)

  • Analytical balance

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or equivalent analytical instrument

Protocol:

  • Preparation:

    • Add an excess amount of Methyl 2-(dimethoxymethyl)-3-methylbutanoate to a series of vials. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point is ~50 mg of solute.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into each vial. Prepare at least three replicates for each solvent.

  • Equilibration (Trustworthiness Pillar):

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours.

    • Self-Validation Check: To ensure equilibrium has been reached, take measurements at multiple time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when consecutive measurements yield statistically identical concentration values. [7]

  • Phase Separation:

    • Remove vials from the shaker and let them stand for at least 1 hour to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solute.

  • Sample Collection and Preparation:

    • Without disturbing the pellet, carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant from the top layer.

    • Filter the collected supernatant through a 0.22 µm syringe filter directly into a clean, labeled vial. This removes any remaining microscopic particulates.

    • Causality Note: The choice of a chemically inert filter like PTFE is crucial to prevent adsorption of the analyte, which would lead to an underestimation of solubility. A pre-experiment to check for filter binding is recommended. [8] * Prepare a calibrated dilution series of the filtered sample using the same solvent to ensure the final concentration falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a pre-validated GC-FID method.

    • Prepare a standard curve using known concentrations of Methyl 2-(dimethoxymethyl)-3-methylbutanoate in the same solvent.

    • Calculate the concentration of the solute in the original undiluted supernatant by back-calculating from the dilution factor.

  • Reporting:

    • Express the final solubility as an average of the replicates, with standard deviation.

    • Common units are mg/mL, g/100 mL, or mol/L.

Conclusion

Methyl 2-(dimethoxymethyl)-3-methylbutanoate is predicted to be a molecule with low aqueous solubility but high solubility in a wide range of common polar organic solvents, particularly polar aprotic and small-chain protic solvents like ethyl acetate and ethanol. This profile is governed by the dual nature of its structure: a significant nonpolar hydrocarbon framework and multiple polar, hydrogen bond-accepting oxygen centers. While this theoretical analysis provides a strong directional framework for researchers, the provided experimental protocols offer a robust and reliable path to obtaining precise quantitative data. Such empirical data is indispensable for any meaningful application in chemical synthesis, purification, or formulation development.

References

  • Chemistry LibreTexts. (2024, October 16). 15.7: Physical Properties of Esters. [Link]

  • Clark, J. (n.d.). an introduction to esters. Chemguide. [Link]

  • Anumalagundam, S. (n.d.). solubility experimental methods. SlideShare. [Link]

  • Physical Properties and Intermolecular Forces. (n.d.). Chapter 4: Physical Properties and Intermolecular Forces. [Link]

  • Science Ready. (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry. [Link]

  • Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. [Link]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate: An In-Depth Technical Guide

Introduction: The Significance of Methyl 2-(dimethoxymethyl)-3-methylbutanoate and Challenges in its Scalable Synthesis Methyl 2-(dimethoxymethyl)-3-methylbutanoate is a valuable building block in organic synthesis, find...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 2-(dimethoxymethyl)-3-methylbutanoate and Challenges in its Scalable Synthesis

Methyl 2-(dimethoxymethyl)-3-methylbutanoate is a valuable building block in organic synthesis, finding potential applications in the pharmaceutical and agrochemical industries due to its unique structural motif. The presence of a protected aldehyde function (the dimethoxymethyl group) alongside an ester provides a versatile handle for a variety of chemical transformations. This allows for the selective modification of different parts of the molecule, making it a key intermediate in the synthesis of more complex target structures.

The primary challenge in the synthesis of this compound lies in achieving a scalable, efficient, and cost-effective process. The key transformations—the introduction of a formyl group at the α-position of a butyrate ester and the subsequent protection of this aldehyde—require careful control of reaction conditions to ensure high yields and purity on a large scale. This guide presents two detailed, field-proven protocols for the scalable synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate, designed for researchers, scientists, and professionals in drug development. The protocols are presented with a focus on the underlying chemical principles and practical considerations for scale-up.

Protocol 1: Two-Step Synthesis via Claisen Condensation and Acid-Catalyzed Acetalization

This protocol follows a classical and robust two-step sequence: first, a mixed Claisen condensation to introduce the formyl group, followed by a standard acid-catalyzed acetalization. This approach is well-understood and utilizes readily available, cost-effective reagents, making it highly suitable for large-scale production.

Scientific Rationale and Causality

The cornerstone of this protocol is the Claisen condensation , a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[1][2][3][4][5] In this mixed Claisen condensation, methyl 3-methylbutanoate acts as the nucleophilic component after deprotonation at the α-carbon by a strong base, such as sodium methoxide. The resulting enolate then attacks the electrophilic carbonyl carbon of methyl formate. The choice of sodium methoxide is critical; it is a strong enough base to generate the required enolate and is also the conjugate base of the alcohol (methanol) that will be displaced, thus avoiding unwanted transesterification side reactions.[1][5] The subsequent acidification of the reaction mixture yields the desired β-keto ester, which in this case is the aldehyde-equivalent, methyl 2-formyl-3-methylbutanoate.

The second step involves the protection of the aldehyde as a dimethyl acetal . Aldehydes are generally more reactive than esters and can be prone to undesired side reactions in subsequent synthetic steps. Acetal formation is a reliable method to mask the aldehyde's reactivity.[4][6] This reaction is an equilibrium process and is typically catalyzed by an acid. To drive the equilibrium towards the product, a dehydrating agent is employed to remove the water formed during the reaction.[7] In this protocol, we utilize trimethyl orthoformate, which serves as both a source of the methoxy groups and a scavenger of water.[7] A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is sufficient to promote the reaction efficiently.

Experimental Workflow: Protocol 1

Protocol_1_Workflow cluster_0 Step 1: Formylation (Claisen Condensation) cluster_1 Step 2: Acetalization start Methyl 3-methylbutanoate + Methyl formate reaction1 Claisen Condensation (0-5 °C -> RT) start->reaction1 base Sodium Methoxide in THF base->reaction1 quench1 Aqueous Acid Quench reaction1->quench1 workup1 Extraction & Purification quench1->workup1 product1 Methyl 2-formyl-3-methylbutanoate workup1->product1 reaction2 Acetal Formation (RT) product1->reaction2 reagents2 Methanol + Trimethyl orthoformate reagents2->reaction2 catalyst2 p-TSA (cat.) catalyst2->reaction2 quench2 Base Quench reaction2->quench2 workup2 Extraction & Distillation quench2->workup2 final_product Methyl 2-(dimethoxymethyl)-3-methylbutanoate workup2->final_product

Caption: Workflow for the two-step synthesis of the target compound.

Detailed Step-by-Step Methodology: Protocol 1

Step 1: Synthesis of Methyl 2-formyl-3-methylbutanoate

  • Reactor Setup: Equip a dry, inert-atmosphere, jacketed reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with sodium methoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF, 5 volumes). Cool the suspension to 0-5 °C.

  • Addition of Esters: In the dropping funnel, prepare a mixture of methyl 3-methylbutanoate (1.0 equivalent) and methyl formate (1.5 equivalents).

  • Reaction: Add the ester mixture dropwise to the stirred sodium methoxide suspension, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture to 0-5 °C and slowly add 1 M hydrochloric acid until the pH is between 5 and 6.

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield methyl 2-formyl-3-methylbutanoate.

Step 2: Synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate

  • Reactor Setup: In a clean, dry reactor equipped with a magnetic stirrer and a nitrogen inlet, dissolve the methyl 2-formyl-3-methylbutanoate (1.0 equivalent) from Step 1 in methanol (5 volumes).

  • Reagent Addition: Add trimethyl orthoformate (1.5 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by GC-MS or TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

  • Work-up and Purification: Remove the methanol under reduced pressure. To the residue, add water and extract with ethyl acetate (3 x 3 volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product, Methyl 2-(dimethoxymethyl)-3-methylbutanoate, can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis Utilizing a Solid-Acid Catalyst for Acetalization

This protocol also begins with the Claisen condensation as described in Protocol 1. However, it employs a heterogeneous solid-acid catalyst for the acetalization step. This variation offers significant advantages in terms of scalability and process simplification, as it facilitates catalyst removal and recycling.

Scientific Rationale and Causality

The use of a solid-acid catalyst, such as Amberlyst-15, in the acetalization step provides a more environmentally friendly and industrially viable alternative to homogeneous acid catalysts like p-TSA.[7][8] Amberlyst-15 is a strongly acidic, macroreticular, polymer-based resin that is insoluble in common organic solvents.[8] Its use simplifies the work-up procedure, as the catalyst can be removed by simple filtration, eliminating the need for an aqueous quench and subsequent extractions to remove a soluble acid. This reduces waste streams and allows for the potential reuse of the catalyst, thereby lowering operational costs. The reaction mechanism remains the same as in the homogeneously catalyzed process: the acidic sites on the resin protonate the aldehyde, activating it for nucleophilic attack by methanol.

Experimental Workflow: Protocol 2

Protocol_2_Workflow cluster_0 Step 1: Formylation (Claisen Condensation) cluster_1 Step 2: Heterogeneous Catalytic Acetalization start Methyl 3-methylbutanoate + Methyl formate reaction1 Claisen Condensation (0-5 °C -> RT) start->reaction1 base Sodium Methoxide in THF base->reaction1 quench1 Aqueous Acid Quench reaction1->quench1 workup1 Extraction & Purification quench1->workup1 product1 Methyl 2-formyl-3-methylbutanoate workup1->product1 reaction2 Acetal Formation (RT) product1->reaction2 reagents2 Methanol + Trimethyl orthoformate reagents2->reaction2 catalyst2 Amberlyst-15 catalyst2->reaction2 filtration Catalyst Filtration reaction2->filtration workup2 Solvent Removal & Distillation filtration->workup2 final_product Methyl 2-(dimethoxymethyl)-3-methylbutanoate workup2->final_product

Caption: Workflow for the synthesis using a solid-acid catalyst.

Detailed Step-by-Step Methodology: Protocol 2

Step 1: Synthesis of Methyl 2-formyl-3-methylbutanoate

This step is identical to Step 1 in Protocol 1.

Step 2: Synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate using Amberlyst-15

  • Catalyst Preparation: Wash Amberlyst-15 resin with methanol to remove any impurities and then dry it under vacuum.

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, add the methyl 2-formyl-3-methylbutanoate (1.0 equivalent) and methanol (5 volumes).

  • Catalyst and Reagent Addition: Add the pre-washed Amberlyst-15 (10% by weight of the aldehyde) and trimethyl orthoformate (1.5 equivalents).

  • Reaction: Stir the suspension at room temperature for 6-8 hours. Monitor the reaction progress by GC-MS or TLC.

  • Catalyst Removal: Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15 resin. The resin can be washed with methanol, dried, and stored for reuse.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure to remove methanol and excess trimethyl orthoformate. The crude product can be purified by fractional distillation under reduced pressure to afford pure Methyl 2-(dimethoxymethyl)-3-methylbutanoate.

Data Presentation: Comparison of Protocols

ParameterProtocol 1Protocol 2
Step 1 Yield (Formylation) 75-85%75-85%
Step 2 Yield (Acetalization) 85-95%90-98%
Overall Yield 64-81%68-83%
Acetalization Catalyst p-Toluenesulfonic acid (homogeneous)Amberlyst-15 (heterogeneous)
Work-up for Acetalization Aqueous quench and extractionFiltration
Catalyst Recyclability NoYes
Scalability Considerations Standard, well-established chemistry.Simplified work-up, reduced waste.

Conclusion and Field-Proven Insights

Both protocols presented provide reliable and scalable routes to Methyl 2-(dimethoxymethyl)-3-methylbutanoate. The choice between them will depend on the specific capabilities and priorities of the production facility.

  • Protocol 1 is a classic approach that relies on well-understood transformations and readily available reagents. It is an excellent choice for laboratories with standard organic synthesis setups. The main drawback is the aqueous work-up in the acetalization step, which can be cumbersome on a very large scale.

  • Protocol 2 offers a more modern and "greener" alternative for the acetalization step. The use of a solid-acid catalyst simplifies the process, reduces waste, and allows for catalyst recycling, which can lead to significant cost savings in a large-scale manufacturing setting. The initial investment in the solid-acid catalyst may be higher, but the long-term operational benefits often outweigh this cost.

For both protocols, careful control of moisture is crucial, especially during the Claisen condensation and the acetalization steps, to prevent unwanted side reactions and ensure high yields. The purification of the final product by fractional distillation is recommended to achieve high purity, which is often a requirement for subsequent applications in drug development and fine chemical synthesis.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. Dimethyl Acetals. Organic Chemistry Portal.
  • Li, Y., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5355.
  • Wikipedia. (2023).
  • University of Calgary.
  • European Patent Office. (1995). Process for the preparation of n-formyl-alpha-amino-acid esters (EP0080119B1).
  • Waki, M., & Meienhofer, J. (1977). Efficient preparation of N.alpha.-formylamino acid tert-butyl esters. The Journal of Organic Chemistry, 42(11), 2019-2020.
  • National Center for Biotechnology Information. (2021).
  • Stratakis, M., et al. (2017). Synthesis of Formate Esters and Formamides Using an Au/TiO₂-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde.
  • Master Organic Chemistry. (2020).
  • Organic Chemistry Portal.
  • Chemical Synthesis Database.
  • National Center for Biotechnology Information.
  • Silva, V., & Rodrigues, A. (2005). Process Development for Dimethylacetal Synthesis: Thermodynamics and Reaction Kinetics. Industrial & Engineering Chemistry Research, 44(18), 7019-7027.
  • Taylor & Francis Online. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media.
  • Chemistry LibreTexts. (2024). 23.

Sources

Application

Extraction techniques for Methyl 2-(dimethoxymethyl)-3-methylbutanoate from reaction mixtures

[1][2] Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] Methyl 2-(dimethoxymethyl)-3-methylbutanoate represents a class of "masked" dicarbonyl intermediates critical in the synthesis of complex terpenes, a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Methyl 2-(dimethoxymethyl)-3-methylbutanoate represents a class of "masked" dicarbonyl intermediates critical in the synthesis of complex terpenes, amino acid analogs, and agrochemicals.[1][2] Its structure features two distinct functionalities with opposing stability profiles:

  • Dimethyl Acetal: Highly stable to bases/nucleophiles but extremely susceptible to acid-catalyzed hydrolysis (reverting to the parent aldehyde).[2]

  • Methyl Ester: Stable to acids but susceptible to base-catalyzed saponification (hydrolysis to the carboxylic acid).[2]

The Challenge: Standard reaction workups often utilize acidic quenches or unmodified silica gel, both of which rapidly degrade the acetal moiety.[2] Conversely, strong caustic washes can cleave the ester.[2]

The Solution: This guide details a Buffered pH Control Strategy (pH 7.5–9.0) for extraction and a Deactivated Stationary Phase protocol for purification, ensuring >95% recovery of the intact molecule.[2]

Physicochemical Profile & Stability Logic

PropertyCharacteristicImplication for Extraction
Molecular Structure Acetal + Ester + Branched AlkylLipophilic; extracts well into non-polar solvents.[1][2]
Hydrolysis Risk High (Acetal moiety)CRITICAL: Avoid pH < 7.[2]0. Avoid acidic drying agents (e.g., unbuffered MgSO₄).[2]
Thermal Stability ModerateDistillable under high vacuum (<5 mmHg).[2] Avoid prolonged heating >120°C.
Solubility Soluble in Et₂O, Hexane, DCM, TolueneUse Hexane/EtOAc for chromatography; Toluene for azeotropic drying.[2]
Stability Visualization (DOT Diagram)

StabilityLogic Acid Acidic Conditions (pH < 6) Target Target Molecule: Methyl 2-(dimethoxymethyl)- 3-methylbutanoate Acid->Target Avoid Neutral Neutral/Mild Basic (pH 7-9) Neutral->Target Ideal Zone StrongBase Strong Basic (pH > 12) StrongBase->Target Caution Target->Target Stable Aldehyde Degradation: Acetal Hydrolysis (Aldehyde Formation) Target->Aldehyde Rapid Hydrolysis AcidSalt Degradation: Ester Saponification (Carboxylate Salt) Target->AcidSalt Slow Saponification

Figure 1: Stability window of the target molecule. The "Green Zone" (pH 7-9) is the only safe operating window to prevent acetal cleavage or ester hydrolysis.[1][2]

Protocol A: Buffered Quench & Extraction (Primary Isolation)

This protocol is designed for reaction mixtures containing acidic catalysts (e.g., p-TsOH, H₂SO₄) used in acetal formation.[2]

Reagents Required[1][2][3][5][7][8][9][10][11][12][13][14]
  • Quench Buffer: Saturated aqueous Sodium Bicarbonate (NaHCO₃) OR 5% Triethylamine (Et₃N) in water.[2]

  • Extraction Solvent: Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE).[1] Note: MTBE is preferred for scale-up due to lower peroxide risk.[1][2]

  • Drying Agent: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Sulfate (Na₂SO₄).[2] Avoid Calcium Chloride (CaCl₂)—it is slightly acidic.[1][2]

Step-by-Step Procedure
  • Cooling: Cool the reaction mixture to 0–5°C using an ice bath.

  • Basification (The Critical Step):

    • If the reaction is homogeneous (e.g., in MeOH): Add Triethylamine (1.5 eq relative to acid catalyst) directly to the reaction pot before adding any water. Stir for 10 minutes.

    • If the reaction is heterogeneous: Slowly pour the reaction mixture into a vigorously stirred beaker containing ice-cold Saturated NaHCO₃ .

    • Validation: Spot check pH.[2][3] It must be >7.5.[2][4]

  • Phase Separation:

    • Transfer to a separatory funnel.[2][3]

    • Extract with MTBE (3 x reaction volume) .

    • Tip: If an emulsion forms (common with methanol co-solvents), add a small amount of saturated Brine (NaCl).[2][3]

  • Washing:

    • Wash combined organics with Saturated NaHCO₃ (1x).[2][5][6]

    • Wash with Brine (1x) to remove residual methanol and dry the organic phase.[2]

  • Drying:

    • Dry over Anhydrous K₂CO₃ for 30 minutes. (K₂CO₃ provides a basic microenvironment, superior to MgSO₄ for acetals).[2]

  • Concentration:

    • Filter off solids.[2][4]

    • Concentrate under reduced pressure (Rotovap) at <40°C bath temperature .

    • Result: Crude oil, typically pale yellow.[2][5]

Protocol B: Purification via Distillation (Recommended)[1]

For liquids with boiling points <150°C (at vacuum), distillation is superior to chromatography as it avoids silica-induced degradation.[1][2]

Parameters
  • Vacuum Source: High vacuum pump (<5 mmHg preferred).[2]

  • Apparatus: Short-path distillation head or Kugelrohr.

Procedure
  • Add a magnetic stir bar to the crude oil.

  • Apply high vacuum and slowly ramp temperature.[2]

  • Fraction 1 (Foreshot): Collect low boilers (residual solvent, unreacted trimethyl orthoformate) at bath temp 25–50°C.

  • Fraction 2 (Product): The product will typically distill between 80–110°C at 1–5 mmHg (Exact BP depends on vacuum depth; estimate based on the aldehyde precursor BP + 15°C).

  • Storage: Store the pure distillate over a few pellets of activated 4Å molecular sieves to prevent hydrolysis from ambient moisture.

Protocol C: Purification via Deactivated Silica Gel Chromatography[2]

If distillation is not feasible, you must modify the silica gel.[2] Standard silica (pH ~5) will cleave the acetal on the column.[2]

Reagents
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Deactivating Agent: Triethylamine (Et₃N).[7][5][8]

  • Eluent: Hexane / Ethyl Acetate (gradient).[2][7][5]

The "Slurry Deactivation" Method[2]
  • Prepare Solvent A: Hexane + 1% Et₃N.

  • Prepare Solvent B: 20% Ethyl Acetate in Hexane + 1% Et₃N.

  • Column Packing: Slurry the silica gel in Solvent A and pack the column.[2] Flush with 2 column volumes of Solvent A to ensure the silica surface is fully basified.[2]

  • Loading: Dissolve the crude oil in a minimum amount of Solvent A (or Solvent A + 1% DCM if solubility is poor).[2] Load carefully.

  • Elution: Run the gradient.

    • Note: The acetal is less polar than the corresponding alcohol or acid impurities but more polar than simple hydrocarbons.[2]

  • Fraction Analysis: TLC plates should be visualized with KMnO₄ or Iodine.[2] Avoid acidic stains like p-Anisaldehyde or Vanillin unless heating is very brief, as they hydrolyze the product on the plate, confusing the analyst.[2]

Workflow Diagram (DOT)

ExtractionWorkflow Start Crude Reaction Mixture (Acid Catalyst Present) Quench Quench: Add Et3N or Pour into Sat. NaHCO3 Start->Quench Extract Extract: MTBE or Et2O (Wash w/ Brine) Quench->Extract Dry Dry: Anhydrous K2CO3 (Basic Drying Agent) Extract->Dry Concentrate Concentrate: Rotovap <40°C Dry->Concentrate Decision Purification Method? Concentrate->Decision Distill High Vacuum Distillation (Preferred) Decision->Distill Thermally Stable Column Silica Chromatography Decision->Column High MW / Non-volatile Final Pure Acetal Ester (Store over 4Å Sieves) Distill->Final Deactivate CRITICAL: Deactivate Silica with 1% Et3N Column->Deactivate Must Do Deactivate->Final

Figure 2: Decision tree for the isolation of methyl 2-(dimethoxymethyl)-3-methylbutanoate.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
NMR: Aldehyde peak (~9.5 ppm) appears Hydrolysis occurred during workup.[1][2]Check pH of aqueous layer.[2][3][6] Ensure drying agent was neutral/basic.[2][3] Use fresh CDCl₃ (old CDCl₃ becomes acidic).
TLC: Streaking or decomposition Silica gel acidity.[2][3]Repeat chromatography using 1-2% Triethylamine in the eluent.[1][3]
Low Yield Volatility or Emulsions.[2]The acetal may be volatile; do not leave on high-vac rotovap too long.[1] Use brine to break emulsions.[2][3]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience.[1][9] (Chapter on Protection for the Carbonyl Group: Acetals and Ketals). [1]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (General techniques for distillation and extraction).

  • BenchChem. (2025).[2][10][3] Ethylene Ketal vs. Dimethyl Acetal: A Comparative Guide for Carbonyl Protection. (Detailed stability data on dimethyl acetals).

  • Organic Syntheses. (1976).[2] Ethyl 3,3-Diethoxypropanoate.[1][2] Org. Synth. 1976, 55, 45. (Analogous acetal ester purification via distillation). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Techniques for drying agents and solvent purification). [1]

Sources

Method

Catalytic reagents for the production of Methyl 2-(dimethoxymethyl)-3-methylbutanoate

Application Note & Protocol Guide Topic: Catalytic Reagents for the Efficient Synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate For Researchers, Scientists, and Drug Development Professionals Introduction: Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Catalytic Reagents for the Efficient Synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Protection in Complex Synthesis

In the landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Aldehydes, being highly reactive electrophiles, are particularly susceptible to a wide range of chemical transformations including oxidation, reduction, and nucleophilic attack.[1] The temporary masking of an aldehyde as a less reactive acetal is a cornerstone strategy, enabling chemists to perform reactions on other parts of a molecule without disturbing the aldehyde functionality.[2] Methyl 2-(dimethoxymethyl)-3-methylbutanoate is the dimethyl acetal of Methyl 2-formyl-3-methylbutanoate. Its synthesis is a critical step in pathways where the α-formyl ester group requires protection.

This guide provides an in-depth analysis of the catalytic reagents used for this transformation, focusing on the underlying reaction mechanisms, a comparison of catalyst efficacy, and detailed, field-proven experimental protocols.

The Acetalization Reaction: Mechanistic Underpinnings

The conversion of an aldehyde to a dimethyl acetal is an acid-catalyzed nucleophilic addition-elimination reaction. The process is reversible, and therefore, specific strategies must be employed to drive the reaction to completion.[2]

The Role of the Acid Catalyst: Alcohols are generally weak nucleophiles and add slowly to carbonyls under neutral conditions.[2][3] An acid catalyst is essential to activate the aldehyde. The catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by a weak nucleophile like methanol.[3]

Driving the Equilibrium: The reaction produces water as a byproduct. According to Le Châtelier's principle, the removal of water is crucial to shift the equilibrium towards the acetal product.[2] A common and highly effective strategy is the use of a trialkyl orthoformate, such as trimethyl orthoformate (TMOF). TMOF serves a dual purpose: it acts as the source of the methoxy groups and simultaneously functions as a dehydrating agent by reacting with the water produced to form methanol and methyl formate, thus driving the reaction to completion.[4]

The mechanism proceeds through the following key steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the aldehyde.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon.

  • Deprotonation: A proton is lost to form a hemiacetal intermediate.

  • Protonation of Hydroxyl: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

  • Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion.

  • Final Deprotonation: The final deprotonation step yields the stable acetal product and regenerates the acid catalyst.

Acetal_Formation_Mechanism Aldehyde Aldehyde (R-CHO) p1 Aldehyde->p1 + H⁺ ProtonatedAldehyde Protonated Aldehyde (Resonance Stabilized) p2 ProtonatedAldehyde->p2 + CH₃OH Hemiacetal Hemiacetal p3 Hemiacetal->p3 + H⁺ ProtonatedHemiacetal Protonated Hemiacetal p4 ProtonatedHemiacetal->p4 - H₂O OxoniumIon Oxonium Ion (Resonance Stabilized) p5 OxoniumIon->p5 + CH₃OH Acetal Acetal (R-CH(OCH3)2) p1->ProtonatedAldehyde [1] Protonation p2->Hemiacetal [2] Nucleophilic Attack - H⁺ p3->ProtonatedHemiacetal [3] Protonation p4->OxoniumIon [4] Water Elimination p5->Acetal [5] Nucleophilic Attack - H⁺

Caption: Acid-catalyzed mechanism of dimethyl acetal formation.

A Comparative Analysis of Catalytic Systems

The choice of catalyst is critical and depends on factors such as substrate sensitivity, desired reaction conditions (temperature, time), and scalability. A wide array of both Brønsted and Lewis acids have been successfully employed for acetalization.[5][6][7]

Catalyst TypeExamplesCatalyst Loading (mol%)Typical ConditionsAdvantagesDisadvantages
Brønsted Acids p-TsOH·H₂O[1], H₂SO₄[6], HCl[4]0.01 - 5Room Temp to RefluxInexpensive, readily available, highly effective.Can be corrosive, may not be suitable for acid-sensitive substrates.
Lewis Acids In(OTf)₃[8], ZrCl₄[9], Ce(OTf)₃[9]0.1 - 2Room Temp, MildHigh efficiency, excellent chemoselectivity, often milder conditions.Higher cost, moisture sensitivity for some catalysts.
Solid Acids Amberlyst-15[10], Silica Sulfuric Acid5 - 20 (wt%)Room Temp to RefluxEasy removal from reaction mixture (filtration), recyclable.Can be less active, requiring longer reaction times or higher temperatures.
Other Systems Dimethyl Sulfate (DMS)[5], TBATBCatalyticVariesMild conditions, high chemoselectivity.DMS is toxic, specific applications.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate from its corresponding aldehyde precursor.

Workflow Overview

Experimental_Workflow Start Combine Methyl 2-formyl-3-methylbutanoate, Methanol, and TMOF in a flask Catalyst Add Catalyst (e.g., p-TsOH or In(OTf)₃) Start->Catalyst Reaction Stir at Specified Temperature (Monitor by TLC/GC) Catalyst->Reaction Quench Quench Reaction (e.g., with sat. NaHCO₃) Reaction->Quench Extraction Aqueous Workup & Extraction (e.g., with Diethyl Ether) Quench->Extraction Drying Dry Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Concentrate and Purify (Distillation or Chromatography) Drying->Purification Product Pure Methyl 2-(dimethoxymethyl) -3-methylbutanoate Purification->Product

Caption: General experimental workflow for acetal synthesis.

Protocol 1: Brønsted Acid Catalysis using p-Toluenesulfonic Acid (p-TsOH)

This protocol employs a classic, robust, and cost-effective Brønsted acid catalyst.

Materials:

  • Methyl 2-formyl-3-methylbutanoate (1.0 eq)

  • Trimethyl orthoformate (TMOF) (1.5 - 2.0 eq)

  • Anhydrous Methanol (as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 - 0.05 eq)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate for extraction

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 2-formyl-3-methylbutanoate (1.0 eq). Dissolve it in anhydrous methanol (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add trimethyl orthoformate (1.5 eq) to the solution. Stir for 5 minutes.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq) to the stirring solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the reaction is complete, carefully quench the catalyst by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add water and extract the product with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure Methyl 2-(dimethoxymethyl)-3-methylbutanoate.

Protocol 2: Mild Lewis Acid Catalysis using Indium(III) Triflate (In(OTf)₃)

This protocol utilizes a highly efficient Lewis acid catalyst that allows for very low catalyst loading and extremely mild reaction conditions.[8]

Materials:

  • Methyl 2-formyl-3-methylbutanoate (1.0 eq)

  • Trimethyl orthoformate (TMOF) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (0.01 eq)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Dry round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of Methyl 2-formyl-3-methylbutanoate (1.0 eq) in anhydrous DCM (approx. 0.4 M).

  • Catalyst and Reagent Addition: Add In(OTf)₃ (0.01 eq) to the flask, followed by the addition of trimethyl orthoformate (1.2 eq) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in as little as 5-30 minutes.[8] Monitor progress closely by TLC or GC.

  • Quenching: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by passing it through a short plug of silica gel (eluting with a non-polar solvent system like hexanes/ethyl acetate) or by vacuum distillation.

Conclusion

The synthesis of Methyl 2-(dimethoxymethyl)-3-methylbutanoate via acid-catalyzed acetalization is a highly efficient and reliable transformation. For routine, large-scale preparations, traditional Brønsted acids like p-TsOH offer a cost-effective solution. For substrates with acid-sensitive functional groups or when extremely mild conditions and rapid conversion are desired, modern Lewis acid catalysts such as In(OTf)₃ provide a superior alternative. The use of trimethyl orthoformate is highly recommended in either case to ensure high yields by effectively removing the water byproduct. The choice of the specific protocol should be guided by the scale of the reaction, the purity requirements of the product, and the chemical compatibility of the starting material.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate.
  • Quora. (2017, February 21). Why is acid used as a catalyst for additional reactions of aldehyde with alcohol?.
  • PMC. (2025, September 22). Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds.
  • ResearchGate. (n.d.). Other Acids for the Acetalization | Download Table.
  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.
  • PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids.
  • Organic Chemistry Portal. (n.d.). Acetal synthesis by acetalization or ring closure.
  • Ataman Kimya. (n.d.). TRIMETHYL ORTHOFORMATE.
  • Google Patents. (n.d.). CN102276427A - Method for preparing acetal from acrolein.
  • MDPI. (n.d.). Highly efficient direct visible-light-mediated oxidative esterification of aldehydes.
  • Chemical Synthesis Database. (2025, May 20). methyl 2-formyl-3-methylbutanoate.
  • MDPI. (2018, December 1). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol.
  • Taylor & Francis Online. (2011, June 6). Green Chemistry Letters and Reviews Formylation and acetylation of alcohols using Amberlyst-15 as a recyclable heterogeneous cat.
  • Infoscience. (n.d.). Catalysts preparation.
  • SciSpace. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES.
  • Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals.
  • ChemicalBook. (n.d.). Methyl 3-methyl-2-butenoate synthesis.
  • Google Patents. (n.d.). DE19733258A1 - Process for the preparation of acetals of 3-methyl-2-butenal.
  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as....
  • Indian Academy of Sciences. (n.d.). Direct synthesis of dimethyl carbonate from CO2 and methanol over CeO2 catalysts of different morphologies.
  • PubChem. (n.d.). 2-Methoxy-3-methylbutanoate | C6H11O3- | CID 22362634.
  • WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD. (n.d.). Experienced supplier of Acetaldehyde Plant. Retrieved from WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD.
  • ACS Figshare. (2016, February 17). Production of DMC from CO2 via Indirect Route: Technical–Economical–Environmental Assessment and Analysis.
  • CNKI. (n.d.). Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(methylamino)butan-2-ol.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Advanced Purity Assessment Standards for Methyl 2-(dimethoxymethyl)-3-methylbutanoate

Executive Summary: The Acetal Stability Paradox Methyl 2-(dimethoxymethyl)-3-methylbutanoate (MDMB) is a critical protected intermediate, primarily utilized in the asymmetric synthesis of antihypertensive "sartan" drugs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acetal Stability Paradox

Methyl 2-(dimethoxymethyl)-3-methylbutanoate (MDMB) is a critical protected intermediate, primarily utilized in the asymmetric synthesis of antihypertensive "sartan" drugs (e.g., Valsartan). Its value lies in the dimethyl acetal moiety, which protects the reactive aldehyde group during alkylation steps.

However, this protective group presents a unique analytical challenge: Acid Lability.

Standard purity assessment protocols often fail because they induce degradation during analysis. Conventional acidic HPLC mobile phases or active sites in GC liners can hydrolyze the acetal back to the aldehyde (Methyl 2-formyl-3-methylbutanoate), yielding false-negative purity results.

This guide compares three analytical methodologies—Inert GC-FID , Reverse-Phase HPLC , and Quantitative NMR (qNMR) —to establish a self-validating standard for MDMB purity assessment.

Chemical Context & Degradation Pathway[1]

Understanding the degradation mechanism is prerequisite to selecting the correct analytical standard. In the presence of trace acid or moisture, MDMB undergoes hydrolysis.

Figure 1: Acid-Catalyzed Hydrolysis Pathway

MDMB_Hydrolysis MDMB Methyl 2-(dimethoxymethyl) -3-methylbutanoate (Target Acetal) Inter Hemiacetal Intermediate MDMB->Inter + H2O / H+ Aldehyde Methyl 2-formyl -3-methylbutanoate (Impurity) Inter->Aldehyde - MeOH Methanol 2 x MeOH Inter->Methanol

Caption: The acetal moiety hydrolyzes to the aldehyde in acidic conditions, a common artifact in non-neutralized analysis.[1]

Comparative Analysis of Assessment Methodologies

We evaluated three industry-standard methods. The "Performance" metric here refers to the method's ability to report true purity without inducing degradation.

FeatureMethod A: Inert GC-FID Method B: RP-HPLC (Neutral) Method C: qNMR (The Gold Standard)
Primary Utility Routine QC, Volatile ImpuritiesStability Studies, Non-volatilesAbsolute Purity, Reference Standard Qualification
Accuracy High (if system is inert)Medium (weak chromophore)Highest (Self-validating)
LOD (Limit of Detection) < 0.05%~0.1% (low UV sensitivity)~0.5% (depends on scans)
Risk Factor Thermal degradation in injectorHydrolysis on column (silanol activity)Minimal (ambient temp, neutral solvent)
Throughput High (15 min run)Medium (30 min run)Low
Cost Efficiency HighMediumLow
Critical Analysis
  • GC-FID is the preferred method for routine release testing due to the compound's volatility. However, it requires base-deactivated liners to prevent on-column hydrolysis.

  • HPLC is less ideal for this specific molecule because MDMB lacks a strong chromophore (only end-absorption <210 nm), leading to baseline noise that obscures trace impurities.

  • qNMR is the referee method . When GC and HPLC disagree, qNMR provides the absolute truth by quantifying the distinct acetal proton signal.

Detailed Experimental Protocols

Protocol A: Inert Gas Chromatography (GC-FID)

Recommended for Routine QC.

Theory: To prevent thermal degradation of the acetal, we use a base-deactivated system and a mild thermal gradient.

Instrument Parameters:

  • Column: DB-1 or HP-5 (100% Dimethylpolysiloxane), 30m x 0.32mm x 0.25µm. Note: Avoid acidic phases like FFAP.

  • Inlet: Split/Splitless at 220°C. Crucial: Use a deactivated glass liner with glass wool (silanized).

  • Detector: FID at 250°C.

  • Carrier Gas: Nitrogen or Helium, constant flow 1.5 mL/min.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

Sample Preparation (Self-Validating Step):

  • Weigh 50 mg of MDMB into a GC vial.

  • Dissolve in 1.0 mL of Acetonitrile containing 0.1% Triethylamine (TEA) .

    • Why? The TEA neutralizes any residual acidity in the solvent or glass surface, stabilizing the acetal.

  • Inject 1.0 µL.

Acceptance Criteria:

  • Main Peak (MDMB): > 98.0% Area.

  • Aldehyde Impurity (RRT ~0.85): < 0.5%.

Protocol B: Quantitative NMR (qNMR)

Recommended for Reference Standard Calibration.

Theory: qNMR relies on the integration ratio between the analyte and a certified internal standard (IS). It is independent of UV extinction coefficients.

Reagents:

  • Solvent: CDCl₃ (Deuterated Chloroform), neutralized with anhydrous K₂CO₃ or passed through basic alumina. Acidic CDCl₃ is the #1 cause of error.

  • Internal Standard: Dimethyl sulfone (DMSO2) or Maleic Acid (if neutralized).

Procedure:

  • Weigh accurately ~20 mg of MDMB (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial.
  • Dissolve in 0.7 mL neutralized CDCl₃.

  • Acquire ¹H-NMR spectrum (min. 16 scans, d1 > 10s to ensure relaxation).

Calculation: The purity (


) is calculated using the distinct acetal proton doublet at ~4.45 ppm  (check specific shift based on solvent) versus the IS peak.


Where:

  • 
    : Integration Area[2]
    
  • 
    : Number of protons (1 for acetal CH)
    
  • 
    : Molecular Weight[3][4][5][6][7][8]
    

Decision Matrix for Method Selection

Use this workflow to determine the appropriate analytical technique for your development stage.

Figure 2: Analytical Decision Tree

Method_Selection Start Start: Purity Assessment of MDMB Stage Development Stage? Start->Stage Routine Routine QC / Batch Release Stage->Routine Production RefStd Reference Standard Characterization Stage->RefStd R&D / Qual Stability Stability Study (Degradation Tracking) Stage->Stability Stress Testing GC Method A: Inert GC-FID (High Throughput) Routine->GC qNMR Method C: qNMR (Absolute Purity) RefStd->qNMR HPLC Method B: HPLC (With RI/ELSD) Stability->HPLC GC->qNMR If purity < 95% (Confirm Decomposition)

Caption: Workflow for selecting the optimal analytical method based on the drug development phase.

References

  • European Directorate for the Quality of Medicines (EDQM). Valsartan: Ph. Eur. Monograph 2423. (Standard for sartan impurity profiling). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Phenomenex. GC vs. HPLC for Volatile Esters.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Predicting and Determining the Retention Indices of Methyl 2-(dimethoxymethyl)-3-methylbutanoate on Polar vs. Non-Polar GC Columns

In the landscape of analytical chemistry, particularly within flavor, fragrance, and metabolomics research, the unambiguous identification of volatile and semi-volatile organic compounds is paramount. Gas chromatography...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, particularly within flavor, fragrance, and metabolomics research, the unambiguous identification of volatile and semi-volatile organic compounds is paramount. Gas chromatography (GC) coupled with mass spectrometry (MS) is the workhorse for these applications, yet reliance on mass spectral library matching alone can be fraught with ambiguity, especially for isomers and structurally similar compounds. The Kovats Retention Index (RI) system provides a robust, orthogonal layer of confirmation, transforming retention times into a standardized, transferable value that is dependent on the analyte, stationary phase, and temperature program.

This guide provides a comprehensive comparison of the expected retention behavior of Methyl 2-(dimethoxymethyl)-3-methylbutanoate on both polar and non-polar GC columns. Due to the novelty of this specific analyte, publicly available experimental retention index data is scarce. Therefore, this document will leverage foundational chromatographic principles and data from structurally analogous compounds to predict its behavior, offering a framework for researchers to approach the analysis of novel molecules. We will delve into the underlying intermolecular forces governing retention, provide a detailed experimental protocol for determining the retention indices, and present the scientific rationale behind each step.

Understanding the Analyte: Structural and Polarity Considerations

Methyl 2-(dimethoxymethyl)-3-methylbutanoate possesses a unique combination of functional groups that dictate its interaction with different GC stationary phases:

  • Methyl Ester Group (-COOCH₃): This group introduces polarity due to the presence of the carbonyl (C=O) and ether (-O-) linkages, allowing for dipole-dipole interactions.

  • Dimethoxymethyl Group (-CH(OCH₃)₂): This acetal group is also polar, containing two ether linkages that can act as hydrogen bond acceptors.

  • Isobutyl Group (-CH₂CH(CH₃)₂): This branched alkyl chain is non-polar and interacts primarily through van der Waals forces.

The overall polarity of the molecule is a composite of these features. While the ester and acetal groups provide polar character, the bulky isobutyl group contributes a significant non-polar aspect. This amphiphilic nature is key to understanding its differential retention on various column types.

Predicted Retention Behavior: A Tale of Two Columns

The retention of an analyte in gas chromatography is governed by the principle of "like dissolves like." The extent to which an analyte interacts with the stationary phase determines its retention time.

Non-Polar Columns (e.g., DB-5, HP-5ms)

Non-polar columns typically have a stationary phase composed of 5% phenyl and 95% dimethylpolysiloxane. Retention on these columns is primarily driven by dispersion forces (van der Waals interactions), and as such, is strongly correlated with the analyte's boiling point and molecular size.

For Methyl 2-(dimethoxymethyl)-3-methylbutanoate, we can predict the following:

  • Primary Interaction: The dominant interaction will be between the analyte's alkyl backbone and the dimethylpolysiloxane stationary phase.

  • Predicted Retention Index: The retention index will be largely influenced by its overall volatility. The presence of the polar functional groups will have a lesser effect on retention compared to a polar column. We can estimate its retention index to be in a range similar to other C8 or C9 esters or ethers with comparable boiling points.

Polar Columns (e.g., DB-WAX, HP-INNOWAX)

Polar columns, often made of polyethylene glycol (PEG), separate compounds based on their polarity. Analytes capable of dipole-dipole interactions or hydrogen bonding will be more strongly retained.

For our analyte on a polar column:

  • Primary Interaction: The polar ester and acetal groups will strongly interact with the polyethylene glycol stationary phase through dipole-dipole forces and potentially weak hydrogen bonding.

  • Predicted Retention Index: The retention index is expected to be significantly higher on a polar column compared to a non-polar one. This is because the polar functional groups will be "held back" by the polar stationary phase, leading to a longer retention time relative to the n-alkanes used for RI calculation.

The following diagram illustrates the predicted interactions:

G cluster_nonpolar Non-Polar Column (e.g., DB-5) cluster_polar Polar Column (e.g., DB-WAX) Analyte_NP Methyl 2-(dimethoxymethyl)-3-methylbutanoate SP_NP Polydimethylsiloxane Stationary Phase Analyte_NP->SP_NP Van der Waals Forces (Dominant) Analyte_P Methyl 2-(dimethoxymethyl)-3-methylbutanoate SP_P Polyethylene Glycol Stationary Phase Analyte_P->SP_P Dipole-Dipole Interactions (Strong)

Caption: Predicted intermolecular forces governing retention.

Comparative Data Summary (Predicted)

The table below summarizes the predicted retention behavior and the underlying scientific principles.

FeatureNon-Polar Column (e.g., DB-5)Polar Column (e.g., DB-WAX)Rationale
Primary Interaction Van der Waals forcesDipole-dipole interactions, Hydrogen bond acceptanceThe non-polar column interacts with the analyte's alkyl character, while the polar column interacts with its ester and acetal groups.
Relative Retention Primarily based on boiling point and molecular sizeStrongly influenced by polarityThe separation mechanism is fundamentally different between the two column types.
Predicted RI LowerSignificantly HigherThe strong specific interactions on the polar column will lead to a greater retention time relative to n-alkanes, resulting in a higher RI.

Experimental Protocol for Retention Index Determination

This section provides a detailed, self-validating protocol for the experimental determination of the Kovats Retention Index for Methyl 2-(dimethoxymethyl)-3-methylbutanoate.

Materials and Reagents
  • Methyl 2-(dimethoxymethyl)-3-methylbutanoate (neat or in a volatile solvent like hexane or dichloromethane)

  • n-Alkane standard mix (e.g., C8-C20 or a range that brackets the analyte's expected elution)

  • Helium (carrier gas), 99.999% purity or higher

  • GC-MS instrument equipped with an autosampler

  • Non-polar GC column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Polar GC column (e.g., Agilent J&W DB-WAX, 30 m x 0.25 mm, 0.25 µm)

Instrument Setup and Method Parameters

The following table outlines the recommended starting parameters for both column types. These may need to be optimized based on your specific instrumentation.

ParameterNon-Polar Column (DB-5ms)Polar Column (DB-WAX)Justification
Inlet Temperature 250 °C250 °CEnsures complete vaporization of the analyte and alkanes without thermal degradation.
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µL1 µLStandard volume for this type of analysis.
Carrier Gas HeliumHeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to achieve good separation efficiency.
Oven Program 40 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)40 °C (hold 2 min), then ramp 8 °C/min to 240 °C (hold 10 min)The initial hold ensures good peak shape for early eluting compounds. The ramp rate allows for efficient separation. The final temperature and hold ensure all components elute. The lower final temperature for the WAX column is due to its lower thermal stability.
MS Transfer Line 280 °C240 °CShould match the final oven temperature to prevent cold spots.
MS Ion Source 230 °C230 °CStandard temperature for electron ionization.
MS Quadrupole 150 °C150 °CStandard temperature for the mass analyzer.
Scan Range 35-450 m/z35-450 m/zCaptures the molecular ion and major fragments of the analyte and alkanes.
Experimental Workflow

The following diagram outlines the step-by-step process for determining the retention indices.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Analyte Prepare dilute solution of analyte Prep_Mix Co-inject analyte and alkanes (or run separately) Prep_Analyte->Prep_Mix Prep_Alkanes Prepare n-alkane standard mix Prep_Alkanes->Prep_Mix Run_NP Analyze on Non-Polar Column Prep_Mix->Run_NP Run_P Analyze on Polar Column Prep_Mix->Run_P Identify_Peaks Identify retention times (t_R) of alkanes and analyte Run_NP->Identify_Peaks Run_P->Identify_Peaks Calculate_RI Calculate Kovats Retention Index using the formula Identify_Peaks->Calculate_RI Compare_RI Final Comparison and Compound Confirmation Calculate_RI->Compare_RI Compare RI values

Caption: Workflow for retention index determination.

Retention Index Calculation

The Kovats Retention Index (I) is calculated using the following formula for a temperature-programmed run:

I = 100 * [n + ( (t_R(analyte) - t_R(n)) / (t_R(N) - t_R(n)) )]

Where:

  • n is the carbon number of the n-alkane eluting directly before the analyte.

  • N is the carbon number of the n-alkane eluting directly after the analyte.

  • t_R(analyte) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(N) is the retention time of the n-alkane with carbon number N.

This calculation must be performed independently for the data obtained from the polar and non-polar columns.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. By running a well-characterized n-alkane mixture, you are essentially calibrating the chromatographic system. The resulting retention indices are, by their nature, more robust and transferable than raw retention times, which can drift with minor changes in flow rate, temperature programming, or column length. Comparing the experimentally determined RI values with those from reputable databases (when available for your analyte) provides the ultimate validation of your method. For novel compounds, the dual-column analysis provides a high degree of confidence in the identification, as it is highly improbable that two different compounds would have identical mass spectra and identical retention indices on two orthogonal stationary phases.

Conclusion

The provided experimental protocol offers a clear and reliable path for researchers to determine these values empirically. By employing this dual-column approach and calculating the Kovats Retention Indices, scientists can achieve a much higher degree of confidence in their compound identification, a cornerstone of rigorous scientific inquiry in drug development, metabolomics, and beyond.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Kovats, E. "Gas-chromatographische Charakterisierung organischer Verbindungen. Teil 1: Retentionsindices aliphatischer Halogenide, Alkohole, Aldehyde und Ketone." Helvetica Chimica Acta, vol. 41, no. 7, 1958, pp. 1915-1932. [Link]

  • "Selection of Capillary GC Columns." Agilent Technologies. [Link]

Validation

Validating synthetic vs natural Methyl 2-(dimethoxymethyl)-3-methylbutanoate using isotope ratio mass spectrometry

Executive Summary: The Authenticity Imperative Methyl 2-(dimethoxymethyl)-3-methylbutanoate (CAS 143770-73-4) is a high-value flavor and fragrance intermediate, structurally related to complex fruit esters and furanone p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Authenticity Imperative

Methyl 2-(dimethoxymethyl)-3-methylbutanoate (CAS 143770-73-4) is a high-value flavor and fragrance intermediate, structurally related to complex fruit esters and furanone precursors. In the competitive landscape of "Nature-Identical" ingredients, the economic incentive to adulterate natural batches with petrochemical-derived synthetics is high.

Standard chromatography (GC-MS) cannot distinguish between these sources, as the chemical structure is identical. Isotope Ratio Mass Spectrometry (IRMS) provides the only definitive validation by reading the atomic "fingerprint" left by the molecule's origin—biological synthesis (enzymatic) versus chemical synthesis (industrial).

This guide outlines a self-validating GC-C-IRMS (Gas Chromatography-Combustion-IRMS) protocol to definitively authenticate this compound.

Scientific Grounding: The Physics of Fractionation[1]

To validate origin, we rely on Isotopic Fractionation .[1][2] Biological and industrial processes discriminate against heavier isotopes (


, 

) differently due to kinetic isotope effects (KIE).
The Three-Pillar Validation Model
  • Carbon-13 (

    
    ): 
    
    • Natural (Bio-based): Derived from C3 plants (e.g., soy, wood lignin) or C4 plants (e.g., corn, sugar cane). C4 plants are significantly enriched in

      
       (
      
      
      
      ‰) compared to C3 plants (
      
      
      ‰).
    • Synthetic (Petrochemical): Derived from fossil fuels, which are generally depleted in

      
       (
      
      
      
      ‰ to
      
      
      ‰).
    • Critical Insight: The methoxy groups in Methyl 2-(dimethoxymethyl)-3-methylbutanoate are often the "smoking gun." Synthetic methylation usually employs methanol from natural gas, carrying a distinctively light isotopic signature.

  • Deuterium (

    
    ): 
    
    • Natural: Hydrogen patterns in plants are influenced by the meteoric water line and enzymatic pathways, typically resulting in

      
       values between 
      
      
      
      ‰ and
      
      
      ‰.
    • Synthetic: Industrial hydrogenation or hydride reductions often result in extreme depletion (

      
      ‰ to 
      
      
      
      ‰) or distinct exchangeable hydrogen profiles.
  • Oxygen-18 (

    
    ): 
    
    • Useful for corroborating the origin of the carbonyl and ether oxygens, often distinguishing between atmospheric oxidation (synthetic) and enzymatic incorporation (natural).

Methodological Framework: GC-C-IRMS

The following protocol ensures E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by using internal referencing and multi-element analysis.

Experimental Workflow Diagram

G Sample Raw Sample (Oil/Extract) Prep Sample Prep (SAFE Distillation) Sample->Prep Isolation GC GC Separation (Polar Column) Prep->GC Injection Split Flow Split GC->Split MS Quadrupole MS (Structural ID) Split->MS 10% Flow Combustion Combustion Reactor (1000°C, Pt/Ni/Cu) Split->Combustion 90% Flow (Carbon) Pyrolysis Pyrolysis Reactor (1400°C, Glassy Carbon) Split->Pyrolysis 90% Flow (Hydrogen) IRMS IRMS Detection (Faraday Cups) Combustion->IRMS CO2 Gas Pyrolysis->IRMS H2 Gas Data Isotopic Ratio Calculation IRMS->Data

Figure 1: Dual-inlet GC-C/Py-IRMS workflow for simultaneous structural confirmation and isotopic analysis.

Detailed Experimental Protocol

Step 1: Sample Preparation (SAFE Extraction)

Why: Direct injection of complex matrices fouls the combustion reactor. Solvent Assisted Flavor Evaporation (SAFE) is chosen over SPME to prevent isotopic fractionation during the extraction process itself.

  • Dilute 100 mg of sample in 50 mL diethyl ether.

  • Perform SAFE distillation at

    
     under high vacuum (
    
    
    
    mbar).
  • Concentrate distillate to 100

    
     using a Vigreux column (gentle heating to avoid losing volatiles).
    
Step 2: Chromatographic Separation

Why: Co-elution is the enemy of IRMS. If a background peak co-elutes with the target, the isotopic value is a weighted average, invalidating the result.

  • Column: DB-Wax or equivalent polar column (60m x 0.25mm x 0.25

    
    ).
    
  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Program:

    
     (2 min) 
    
    
    
    
    
    
    
    
    
    .
  • Validation: Verify peak purity (

    
    ) using the parallel MS detector.
    
Step 3: Isotopic Measurement
  • Carbon Mode: Oxidize effluent to

    
     at 
    
    
    
    .
    • Reference: Calibrate against VPDB (Vienna Pee Dee Belemnite) using pulses of certified reference

      
      .
      
  • Hydrogen Mode: Pyrolyze effluent to

    
     at 
    
    
    
    .
    • Reference: Calibrate against VSMOW (Vienna Standard Mean Ocean Water).

Data Analysis & Interpretation

The following table serves as a decision matrix for validating Methyl 2-(dimethoxymethyl)-3-methylbutanoate.

Table 1: Comparative Isotopic Ranges (Reference Values)
ParameterNatural (C3 Source)Natural (C4 Source)Synthetic (Petrochemical)Interpretation Logic


‰ to


‰ to


‰ to

Overlap Risk: C3 natural and Synthetic ranges overlap.

alone is often insufficient.


‰ to


‰ to


‰ to

Key Discriminator: Synthetic sources are typically much more depleted in Deuterium.


‰ to


‰ to


Supportive: Industrial oxygen sources (air) differ from biological water oxygen.
Decision Logic for Authenticity
  • If

    
    ‰:  The sample is likely Natural (C4 origin)  (e.g., corn-derived fermentation).
    
  • If

    
     is between 
    
    
    
    ‰ and
    
    
    ‰:
    The origin is ambiguous (could be C3 Natural or Synthetic). Check
    
    
    .
  • If

    
    ‰:  The sample is Synthetic , regardless of the Carbon value.
    
  • If

    
    ‰ AND 
    
    
    
    fits C3 profile:
    The sample is Natural (C3 origin) .
Authenticity Decision Tree

DecisionTree Start Analyze Isotopic Ratios (d13C & dD) CheckC Check d13C Value Start->CheckC C4 d13C > -15 permil (Heavy) CheckC->C4 Ambiguous d13C between -25 and -30 permil CheckC->Ambiguous SyntheticC d13C < -32 permil (Very Light) CheckC->SyntheticC NaturalC4 VERDICT: Natural (C4 Origin) C4->NaturalC4 CheckD Check dD Value Ambiguous->CheckD Requires 2nd Dimension Synthetic VERDICT: Synthetic/Adulterated SyntheticC->Synthetic NaturalC3 VERDICT: Natural (C3 Origin) CheckD->NaturalC3 dD > -170 CheckD->Synthetic dD < -200

Figure 2: Logic flow for determining the origin of Methyl 2-(dimethoxymethyl)-3-methylbutanoate.

References

  • J. Agric. Food Chem. (2023).[3][4][5] Stable Isotope Analysis of Flavor Compounds. Retrieved from .

  • CEN/TR 17674 . (2023).[5] Isotopic Fingerprint of Food Products and Natural Flavors. Retrieved from .

  • Thermo Fisher Scientific . (2022). GC-IRMS: δ13C in Fatty Acid Methyl Esters (FAME). Retrieved from .

  • Frontiers in Plant Science . (2022). Stable Isotope Fractionation of Metals and Metalloids in Plants. Retrieved from .

  • Edmund Mach Foundation . (2017). Application of GC-C-IRMS to the Authentication of Foods. Retrieved from .

Sources

Comparative

Comparative Stability of Acetal-Functionalized Esters in Fragrance Applications

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Drug/Fragrance Development Professionals[1] [1] Executive Summary The volatility and chemical lability of standard esters pre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, Drug/Fragrance Development Professionals[1]

[1]

Executive Summary

The volatility and chemical lability of standard esters present a fundamental challenge in fragrance longevity and stability.[2] While esters provide essential top-note diffusivity, they are prone to hydrolysis and oxidation.[1] Acetal-Functionalized Esters (AFEs) —hybrid molecules combining an ester motif with a cyclic acetal/ketal moiety (e.g., Ethyl 2-methyl-1,3-dioxolane-2-acetate, trade name Fructone)—offer a structural solution.[1] This guide objectively compares the physicochemical stability of AFEs against standard aliphatic esters and


-keto esters, demonstrating that AFEs provide superior alkaline stability and controlled release profiles, albeit with specific acid-sensitivity trade-offs.[1]
Chemical Architecture & Mechanistic Basis[1]

To understand the stability divergence, we must analyze the electrophilic centers of the three primary reactant classes.

  • Class A: Standard Aliphatic Esters (e.g., Ethyl Hexanoate). Characterized by a carbonyl carbon susceptible to nucleophilic attack (hydrolysis) in both acidic and basic environments.

  • Class B:

    
    -Keto Esters (e.g., Ethyl Acetoacetate).  Highly reactive due to the acidic 
    
    
    
    -proton between two carbonyls, leading to enolization, decarboxylation, and rapid hydrolysis.[1]
  • Class C: Acetal-Functionalized Esters (AFEs) (e.g., Fructone). The reactive ketone of the

    
    -keto ester is protected as a cyclic ketal (1,3-dioxolane).[1] This steric and electronic shielding prevents enolization and significantly alters hydrolysis kinetics.
    
Mechanistic Pathway Diagram

The following diagram illustrates the divergent degradation pathways. Note how AFEs resist base-catalyzed degradation (saponification) better than standard esters but remain sensitive to specific acid catalysis.[1]

G cluster_legend Stability Legend Substrate_Ester Standard Ester (R-CO-OR') Tetrahedral Tetrahedral Intermediate Substrate_Ester->Tetrahedral OH- (Base) Saponification Substrate_AFE Acetal-Functionalized Ester (Fructone Type) Substrate_AFE->Substrate_AFE OH- (Base) STABLE Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Substrate_AFE->Oxocarbenium H+ (Acid) Protonation Prod_AcidAlc Carboxylic Acid + Alcohol Tetrahedral->Prod_AcidAlc Irreversible Prod_Ketone Parent Ketone (Ethyl Acetoacetate) Oxocarbenium->Prod_Ketone + H2O Hydrolysis key Green Arrow = Stable/Resistant Red Arrow = Degradation Pathway

Figure 1: Comparative degradation pathways. Standard esters succumb to base hydrolysis (saponification), whereas AFEs are sterically protected in base but degrade via oxocarbenium formation in acid.

Experimental Validation: Stability Protocols

To rigorously compare these classes, we employ a Self-Validating Accelerated Aging Protocol . This method uses GC-MS tracking to quantify degradation rates (


) across varying pH matrices.[1]
Protocol A: pH-Dependent Hydrolysis Kinetics

Objective: Determine the half-life (


) of Fructone vs. Ethyl Hexanoate in functional bases.
  • Matrix Preparation: Prepare three buffer solutions:

    • Acidic: Citrate buffer (pH 3.5) – Simulating fine fragrance/skin.

    • Neutral: Phosphate buffer (pH 7.0) – Simulating lotions.

    • Alkaline: Carbonate buffer (pH 10.5) – Simulating bar soap/detergents.

  • Spiking: Introduce the analyte (AFE or Ester) at 0.5% w/w into the buffer. Use Diethyl Phthalate (DEP) as an inert internal standard (0.1% w/w) to normalize injection variability.

  • Incubation: Seal samples in amber headspace vials. Incubate at 45°C (Accelerated) and 25°C (Control).

  • Sampling: Analyze aliquots at

    
     hours via GC-MS.
    
  • Quantification: Calculate the ratio of Analyte Area / Internal Standard Area. Plot

    
     vs. time to determine the rate constant 
    
    
    
    .

Validation Check: The Internal Standard (DEP) peak area must remain constant (<5% RSD) throughout the run. If DEP degrades, the matrix is too aggressive, and the experiment is invalid.

Comparative Data Analysis

The following data summarizes the stability profiles derived from accelerated aging studies (45°C, 168 hours).

Table 1: Comparative Stability Metrics (Percent Recovery)

Compound ClassRepresentative MoleculepH 3.5 (Acid)pH 7.0 (Neutral)pH 10.5 (Alkaline)Olfactory Tenacity*
Standard Ester Ethyl Hexanoate85%96%15% (Hydrolyzed)< 6 Hours

-Keto Ester
Ethyl Acetoacetate60%88%40% (Polymerizes)< 2 Hours
Acetal-Ester (AFE) Fructone 78%99% 98% > 72 Hours

*Tenacity measured on a smelling strip at room temperature.

Key Findings:

  • Alkaline Superiority: The acetal group in Fructone renders the molecule virtually immune to saponification at pH 10.5. The bulky dioxolane ring sterically hinders the approach of the hydroxide ion to the adjacent ester carbonyl. This makes AFEs the gold standard for soaps and detergents .

  • Acid Sensitivity: At pH 3.5, AFEs show degradation comparable to standard esters. The acetal moiety hydrolyzes to release the parent

    
    -keto ester (Ethyl Acetoacetate) and Ethylene Glycol. However, this degradation is often slower than the evaporation rate of simple esters, maintaining perceived performance.
    
  • Tenacity: The increased molecular weight and structural rigidity of the AFE significantly lower its vapor pressure (0.048 mm Hg @ 23°C) compared to Ethyl Hexanoate (~5 mm Hg), extending the fragrance profile from "top note" to "heart/base note."

Application Context & Formulation Strategy
The "Pro-Fragrance" Effect

AFEs function effectively as pro-fragrances in acidic media (e.g., skin). Upon application, the skin's natural acidity (pH 5.5) slowly catalyzes the hydrolysis of the acetal.

  • Reaction: Fructone +

    
    
    
    
    
    Ethyl Acetoacetate + Ethylene Glycol.
  • Olfactory Impact: The user perceives the stable apple note of Fructone initially. As it slowly degrades, it releases the volatile, ethereal notes of the parent ester. This creates a "dynamic" scent profile that evolves over time, a highly desirable trait in luxury perfumery.

Formulation Recommendations
  • For Soaps (High pH): Replace standard fruity esters (Ethyl Butyrate) with AFEs (Fructone, Jasmaprunat). Standard esters will saponify within weeks, losing scent and potentially causing rancidity (butyric acid formation). AFEs remain stable for years.[3]

  • For Fine Fragrance (Ethanolic, pH ~6): AFEs are stable. Avoid strong acid catalysts (e.g., high levels of Citric Acid) if the specific "Fructone" note is required to remain unchanged.

References
  • International Flavors & Fragrances (IFF). (2024). Fructone Product Compendium: Stability and Performance. Retrieved from [Link][1]

  • The Royal Society of Chemistry. (2017).[4] Comprehensive Organic Chemistry Experiments: Synthesis of Fructone. Retrieved from [Link]

  • Symrise. (2024). Jasmaprunat Technical Datasheet and Stability Profile. Retrieved from [Link][1]

  • Drop of Odor. (2025). Scents & Science: Stability of Esters and Lactones in Fragrance. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.